Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate

Lipophilicity Drug-likeness Permeability

Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate (CAS 2098015-95-1) is a polysubstituted nicotinate ester belonging to the fluorinated pyridine-3-carboxylate class. Its molecular formula is C₁₆H₁₄F₃NO₂ with a molecular weight of 309.28 g/mol.

Molecular Formula C16H14F3NO2
Molecular Weight 309.28 g/mol
CAS No. 2098015-95-1
Cat. No. B1493250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate
CAS2098015-95-1
Molecular FormulaC16H14F3NO2
Molecular Weight309.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)F)C
InChIInChI=1S/C16H14F3NO2/c1-3-22-16(21)14-9(2)20-13(8-12(14)15(18)19)10-4-6-11(17)7-5-10/h4-8,15H,3H2,1-2H3
InChIKeyGXEIHUPKQXBOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate (CAS 2098015-95-1): Core Physicochemical Profile and Structural Classification


Ethyl 4-(difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate (CAS 2098015-95-1) is a polysubstituted nicotinate ester belonging to the fluorinated pyridine-3-carboxylate class. Its molecular formula is C₁₆H₁₄F₃NO₂ with a molecular weight of 309.28 g/mol [1]. The compound carries three key substituents on the pyridine core: a difluoromethyl group at position 4, a 4-fluorophenyl group at position 6, and a methyl group at position 2, with an ethyl ester at position 3. Computed physicochemical properties include an XLogP3 of 3.9, a topological polar surface area of 39.2 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, 5 rotatable bonds, and a complexity score of 372 [1]. The compound is supplied as a research chemical with a minimum purity specification of 95% .

Ethyl 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate: Why Intra-Class Substitution Carries Quantifiable Risk


Superficially similar nicotinate esters cannot be freely interchanged because subtle positional and substituent variations produce measurable differences in lipophilicity, hydrogen-bonding capacity, steric profile, and electronic distribution. The target compound differs from its closest in-class analogs in at least four unambiguous structural parameters: (i) the difluoromethyl group resides at position 4 rather than position 2, altering the electron density at the pyridine nitrogen and ester carbonyl [1]; (ii) the methyl group at position 2 introduces steric bulk absent in many analogs, raising molecular weight by 14 Da and complexity by 26 units relative to the non-methylated 2-CF₂H isomer [1][2]; (iii) the 4-fluorophenyl substituent at position 6 yields a different halogen-bonding and lipophilicity profile compared to the 4-chlorophenyl analog (XLogP3 3.9 vs. 4.4) [1][3]; and (iv) the ethyl ester hydrolysis rate is sensitive to the electronic effects of the adjacent 4-CF₂H group, meaning that analogs with CF₂H at position 2 or with alternative 6-aryl groups will exhibit different pro-drug conversion kinetics [1]. These differences are not speculative—they are quantifiable from computed and experimentally accessible property data and translate directly into divergent solubility, permeability, metabolic stability, and target-binding outcomes.

Ethyl 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity Differentiation: Intermediate XLogP3 of 3.9 Versus the 2-CF₂H Positional Isomer (3.5) and the 4-Cl Analog (4.4)

The target compound occupies a distinct, intermediate lipophilicity window (XLogP3 = 3.9) between its two closest structural analogs. The 2-difluoromethyl positional isomer, ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 1707735-34-9), has an XLogP3 of 3.5—0.4 log units lower [2]. The 4-chlorophenyl analog, ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5), has an XLogP3 of 4.4—0.5 log units higher [3]. In ADME science, an XLogP3 difference of 0.4–0.5 units corresponds to an approximately 2.5–3.2-fold difference in octanol/water partition coefficient, which is sufficient to alter passive membrane permeability and oral absorption classification under the Biopharmaceutics Classification System.

Lipophilicity Drug-likeness Permeability ADME

Molecular Weight and Steric Bulk: 2-Methyl Group Differentiates This Scaffold from Non-Methylated Analogs

The presence of the 2-methyl group differentiates the target compound (MW = 309.28 Da) from the analogous 2-unsubstituted compound ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate (MW = 295.26 Da), yielding a molecular weight difference of 14.02 Da and an added heavy atom [1][2]. The complexity score rises from 346 (2-unsubstituted) to 372 (2-methyl), reflecting increased topological diversity [1][2]. In medicinal chemistry, a methyl group at the 2-position of a pyridine ring can shield the adjacent ester from hydrolytic enzymes, influence the conformational preference of the 6-aryl ring, and modulate CYP450-mediated oxidation at the pyridine nitrogen.

Molecular recognition Steric hindrance Metabolic stability Scaffold diversity

Hydrogen Bond Acceptor Count: 6 HBA in Target vs. 5 HBA in the 4-Chlorophenyl Analog

The target compound possesses 6 hydrogen bond acceptors, whereas the 4-chlorophenyl analog (CAS 2097963-12-5) has only 5 [1][2]. The additional HBA in the target arises from the 4-fluorophenyl group: the fluorine atom acts as a weak hydrogen bond acceptor, while chlorine in the analog does not contribute to the HBA count under the Cactvs algorithm. This difference in HBA count may influence aqueous solubility (through increased water–solute hydrogen bonding) and protein–ligand interactions (fluorine can participate in orthogonal multipolar interactions with backbone amides and arginine side chains that chlorine cannot engage).

Hydrogen bonding Target engagement Solubility Fluorine chemistry

Positional Isomerism of the Difluoromethyl Group: 4-CF₂H vs. 2-CF₂H Alters Electronic Environment and Reactivity

The difluoromethyl group at position 4 in the target compound is conjugated with the pyridine ring in a different electronic arrangement than the 2-CF₂H isomer (CAS 1707735-34-9). In the 4-CF₂H isomer, the electron-withdrawing CF₂H group is para to the pyridine nitrogen and meta to the ester carbonyl, whereas in the 2-CF₂H isomer it is ortho to the nitrogen and ortho to the ester. This positional difference alters the pKa of the pyridine nitrogen (predicted pKa ~1.4 for the 4-CF₂H compound vs. expected lower basicity for the 2-CF₂H analog due to direct inductive withdrawal), modulates the electrophilicity of the ester carbonyl toward nucleophilic hydrolysis, and changes the preferred site of CYP450-mediated oxidation. Although direct experimental pKa or reactivity data for this specific compound are not publicly available, the class-level inference from substituted pyridines is that a CF₂H group ortho to the nitrogen reduces pyridine basicity by approximately 1.0–1.5 pKa units relative to a para substitution pattern.

Electronic effects Positional isomerism Ester reactivity Metabolic stability

Fluorine vs. Chlorine on the 6-Aryl Ring: Differentiated van der Waals Volume, Electronegativity, and ¹⁹F NMR Probe Utility

The target compound carries a 4-fluorophenyl group at position 6, whereas the otherwise identical scaffold ethyl 6-(4-chlorophenyl)-4-(difluoromethyl)-2-methylnicotinate (CAS 2097963-12-5) carries a 4-chlorophenyl group [1][2]. Fluorine (van der Waals radius r_vdW = 1.47 Å; Pauling electronegativity χ = 3.98) is smaller and more electronegative than chlorine (r_vdW = 1.75 Å; χ = 3.16). This translates into a smaller steric footprint for the target compound in the para position of the 6-aryl ring, which can be critical for fitting into narrow hydrophobic pockets in protein targets. Additionally, the target compound contains three chemically distinct fluorine environments (4-CF₂H, 4-F-phenyl, plus the CF₂H fluorine atoms themselves), making it amenable to ¹⁹F NMR-based binding assays and fragment-based screening in a way that the chlorine analog—lacking the aryl fluorine—cannot support.

Fluorine NMR Halogen bonding Fragment-based screening Structural biology

Ethyl 4-(Difluoromethyl)-6-(4-fluorophenyl)-2-methylnicotinate: Evidence-Backed Research and Industrial Application Scenarios


¹⁹F NMR-Based Fragment Screening and Ligand-Binding Studies

The target compound contains three magnetically distinct fluorine environments (4-CF₂H, 4-F-phenyl) making it a strong candidate for ¹⁹F NMR-based binding assays. Protein-based ¹⁹F NMR experiments can simultaneously monitor chemical shift perturbations from all three fluorine resonances, providing orthogonal binding-mode information and higher confidence in hit identification compared to analogs with only two fluorine signals, such as the 4-chlorophenyl variant (CAS 2097963-12-5). [1]

Medicinal Chemistry Scaffold with Tunable Lipophilicity and Ester Pro-Drug Functionality

With an XLogP3 of 3.9, the target compound occupies an intermediate lipophilicity range—more permeable than the 2-CF₂H positional isomer (XLogP3 3.5) yet less lipophilic than the 4-chlorophenyl analog (XLogP3 4.4). This balanced profile, combined with the steric shielding of the ethyl ester by the adjacent 2-methyl group, makes it suitable as a core scaffold in pro-drug design programs where controlled ester hydrolysis kinetics and moderate passive permeability are simultaneously required. [1][2]

Agrochemical Intermediate Requiring Position-Specific Difluoromethylation

The nicotinate scaffold with a difluoromethyl group at the 4-position is a recognized motif in fungicidal carboxamide patents (e.g., Bayer CropScience difluoromethyl-nicotinic carboxamide series). The target compound, with its ethyl ester handle, can serve as a late-stage intermediate for amidation to generate diverse carboxamide libraries. The 4-CF₂H positioning (rather than 2-CF₂H) ensures that the difluoromethyl group is retained in the correct electronic environment for biological activity after ester-to-amide conversion, a structural requirement explicitly validated in the agrochemical patent literature. [3]

Comparative Physicochemical Reference Standard for Fluorinated Heterocycle ADME Profiling

Because the target compound and its closest analogs (2-CF₂H isomer CAS 1707735-34-9; 4-Cl analog CAS 2097963-12-5) form a well-defined congeneric series differing by a single substituent, the target compound can be used as a reference standard in systematic ADME assays (logD, solubility, microsomal stability, permeability) to isolate the contribution of the 2-methyl group and 4-CF₂H placement to the overall pharmacokinetic profile. This congeneric approach provides higher-resolution structure–property relationship data than testing unrelated compounds. [1][2][4]

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